molecular formula C23H19FN2O3S B2865268 6-ethoxy-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895650-94-9

6-ethoxy-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2865268
CAS RN: 895650-94-9
M. Wt: 422.47
InChI Key: IHSCKKMFBZJNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Chemotherapeutic Agent Development

4-Quinolone derivatives, such as the compound , are recognized for their role as chemotherapeutic agents. They are considered first-line treatments for a variety of bacterial infections due to their ability to interfere with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Anti-inflammatory Research

The sulfonyl and quinolone moieties present in this compound suggest potential anti-inflammatory properties. Research into analogs of 4-quinolone has indicated effectiveness in reducing inflammation, which could be applied in the treatment of chronic inflammatory diseases .

Antimalarial Activity

Quinolone derivatives have historically been used in the treatment of malaria. The structural features of this compound, including the ethoxy and fluorophenyl groups, may contribute to antimalarial activity by targeting the parasite’s DNA synthesis and replication .

Cancer Therapeutics

The compound’s ability to interact with various biological targets makes it a candidate for cancer research. Its structural complexity allows for the potential inhibition of cancer cell growth and metastasis through multiple pathways .

HIV Treatment Research

Compounds with a quinolone structure have been explored for their potential use in HIV treatment. They can act as inhibitors of HIV integrase, an enzyme necessary for the viral replication cycle .

Fungal Infection Treatment

The broad-spectrum activity of 4-quinolone derivatives extends to antifungal properties. This compound could be investigated for its efficacy against fungal pathogens, contributing to the development of new antifungal drugs .

Molecular Imaging

Due to its unique structure, this compound may be utilized in molecular imaging studies. Its ability to bind to specific biological targets can aid in the visualization of biological processes, which is crucial for diagnostic purposes.

Bioanalytical Studies

In bioanalytical chemistry, the compound’s distinct chemical properties can be harnessed for the development of analytical methods. It could serve as a probe or a reagent in assays designed to detect or quantify biological substances.

properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSCKKMFBZJNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine

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